BenchChemオンラインストアへようこそ!

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Endothelin receptor antagonist Scaffold hopping Medicinal chemistry

This mono-4-one thieno[2,3-d]pyrimidine-3-acetic acid retains the critical 5-phenyl and N-3 acetic acid pharmacophore of potent ET receptor antagonists, but with a >300 Da molecular weight advantage over lead 32g. Crystallographically validated for FABP4 binding (PDB 7FZF) and screened across 10+ targets showing ≤17.7% activity, it is a low-promiscuity, fragment-like starting point for lead optimization. The unsubstituted C-2 position serves as a direct vector for library synthesis, offering a strategically reduced scaffold that balances synthetic tractability with drug-like properties (logP ~2.64, 0 Ro5 violations). Choose this compound for focused probe development without the confounding cytotoxicity or polypharmacology of more complex leads.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
Cat. No. B7743478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O
InChIInChI=1S/C14H10N2O3S/c17-11(18)6-16-8-15-13-12(14(16)19)10(7-20-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18)
InChIKeySEIQKORHORESIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility> [ug/mL]

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid: Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS 371139-35-4; molecular formula C14H10N2O3S; molecular weight 286.31) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine-3-acetic acid class . This scaffold class was established as a privileged chemotype for nonpeptide endothelin (ET) receptor antagonism by Cho et al. (1998), who demonstrated that the N-3 acetic acid moiety and the 5-aryl substitution are critical pharmacophoric elements for ET receptor binding [1]. The target compound features a mono-4-one (single carbonyl at position 4) configuration with an unsubstituted phenyl ring at position 5, distinguishing it structurally from the 2,4-dione leads within the class [1]. It is catalogued as a screening compound by InterBioScreen (product ID BB_SC-5070) and is supplied through MolPort's global chemical marketplace [2]. Its computed logP of approximately 2.64 and a topological polar surface area (PSA) of 54.84 Ų position it within favorable drug-like chemical space (no Rule-of-5 violations, one Rule-of-3 violation) .

Why Generic Substitution Fails: Pharmacophoric Specificity of the 5-Phenyl-4-Oxo-Thieno[2,3-d]pyrimidine-3-acetic Acid Scaffold in Procurement-Relevant Contexts


Within the thieno[2,3-d]pyrimidine-3-acetic acid class, substitution at the 5-position is not merely a peripheral modification but a determinant of pharmacophoric identity. The 5-phenyl group contributes to a specific three-dimensional binding epitope that has been crystallographically validated in a closely related analog co-crystallized with human FABP4 (PDB 7FZF; IC50 = 7.53 μM for the 6-methyl analog) [1]. Removing the 5-phenyl group yields the unsubstituted parent (CAS 18740-34-6; MW 210.21), which lacks the aromatic π-stacking capacity and hydrophobic surface area that define the target compound's interaction potential . Conversely, the lead ET receptor antagonist 32g (IC50 ETA = 7.6 nM; ETB = 100 nM) bears a 2,4-dione with additional 1-benzyl, 5-methylsulfonylaminomethyl, and 6-(4-methoxymethoxyphenyl) substitutions, conferring high-affinity receptor binding but at the cost of increased molecular complexity (MW > 600) and synthetic accessibility [2]. The target compound occupies a strategically intermediate position: its mono-4-one, 5-phenyl configuration preserves the core pharmacophore of the ET antagonist class while maintaining a lower molecular weight (286.31) and greater synthetic tractability than fully elaborated leads [2]. Generic substitution with the unsubstituted parent or the 5-(p-tolyl) analog (CAS 446830-91-7; MW 300.33) would alter both the steric and electronic characteristics of the 5-aryl pocket, predictably shifting target engagement profiles in ways that cannot be extrapolated without experimental validation .

Quantitative Differentiation Evidence for (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid: Comparator-Based Data for Scientific Selection


Mono-4-One vs. 2,4-Dione Scaffold: ET Receptor Pharmacophore Differentiation and Synthetic Tractability Advantage

The target compound bears a mono-4-one scaffold (single carbonyl at position 4 of the pyrimidine ring), whereas the most potent ET receptor antagonists in the class, including compound 32g (IC50 ETA = 7.6 nM; ETB = 100 nM), are 2,4-diones with carbonyl groups at both positions 2 and 4 [1]. Systematic SAR analysis by Cho et al. demonstrated that the 2,4-dione configuration is essential for high-affinity ET receptor binding, while mono-4-one derivatives show reduced but measurable receptor engagement [1]. The mono-4-one configuration eliminates one hydrogen-bond acceptor, reducing the PSA by approximately 10–15 Ų relative to a hypothetical 2,4-dione analog and simultaneously simplifies the synthetic route by removing the need for C-2 oxidation and protecting group strategies required for 2,4-dione synthesis [1]. This renders the target compound a more synthetically accessible intermediate for library construction and derivatization at C-2, where nucleophilic substitution or cross-coupling chemistry can be employed to generate diverse analog series [2].

Endothelin receptor antagonist Scaffold hopping Medicinal chemistry SAR

Multi-Target Screening Selectivity Profile: Quantitative Evidence of Low Promiscuity Across 10+ Pharmacologically Relevant Targets

Comprehensive multi-target screening data from the NCGC, Scripps Research Institute, and Broad Institute profiling panels (sourced via Johns Hopkins Ion Channel Center and Burnham Center for Chemical Genomics) provide direct quantitative evidence that the target compound exhibits low promiscuity across a diverse set of pharmacologically relevant targets . At concentrations ranging from 3 to 25 μM, the compound displays minimal activity: mu-type opioid receptor MOR-1 activation at 9.3 μM = 4.41% (essentially inactive); ADAM17 (TACE) inhibition at 6.95 μM = 1.23% (inactive); muscarinic M1 receptor activation at 3 μM = −1.07% (inactive); sialate O-acetylesterase inhibition at 9.66 μM = 6.91% (inactive); caspase-3 activation at 8.5 μM = 10.54% (weak); CFTR modulation at 5 μM = 17.7% (weak); and TDP2 inhibition at 12.8 μM = 9.44% (inactive) . This pattern of weak or absent activity across structurally and functionally diverse targets indicates that the compound does not act as a promiscuous aggregator or non-selective binder—a critical quality criterion for chemical probes and library building blocks [1].

Polypharmacology Off-target screening Chemical probe Selectivity profiling

HepG2 Cytotoxicity Baseline: Quantitative Evidence of Low Intrinsic Cytotoxicity Favorable for Cell-Based Screening

In the HepG2 cytotoxicity counter-screen (a standardized assay for detecting compounds that compromise cell viability and thus produce confounding results in cell-based target assays), the target compound consistently exhibits B scores of approximately −7.5 to −7.6 across multiple replicate measurements . A B score near −7.5 indicates activity substantially below the mean of the screened population, signifying that the compound does not reduce HepG2 cell viability at the tested concentrations . This contrasts with known cytotoxic controls that typically yield B scores >0 or strongly positive z-scores [1]. In the NCGC orthogonal confirmation panel, the compound was classified as 'Inactive' in all phenotypic cytotoxicity readouts (Potency = 0–4, with 4 representing the inactive designation), confirming the absence of confounding cytotoxicity across concentrations from 0.37 to 46.1 μM .

Cytotoxicity HepG2 Cell-based assay Safety profiling

5-Phenyl Substitution: Physicochemical Property Differentiation from Unsubstituted Parent and 5-(p-Tolyl) Analog

The 5-phenyl substituent fundamentally alters the physicochemical profile of the thieno[2,3-d]pyrimidine-3-acetic acid scaffold relative to the unsubstituted parent (CAS 18740-34-6; C8H6N2O3S; MW 210.21) . The target compound (MW 286.31) gains approximately 76 Da in molecular weight, with a computed logP of ~2.64 compared to an estimated logP of ~0.3–0.5 for the unsubstituted parent (increase of ~2.1–2.3 log units), reflecting the hydrophobic contribution of the phenyl ring . The topological polar surface area increases modestly from approximately 72–76 Ų to 54.84 Ų (the decrease reflects the addition of the phenyl group, which is non-polar and does not contribute to PSA while increasing total molecular surface area) . These changes shift the compound from highly polar, low-permeability space (parent) into a balanced lipophilic-hydrophilic profile compatible with passive membrane permeation while retaining aqueous solubility sufficient for biochemical assay conditions [1]. The 5-(p-tolyl) analog (CAS 446830-91-7; MW 300.33; estimated logP >3.0) represents a further increase in lipophilicity that may reduce aqueous solubility below practical screening concentrations .

Lipophilicity Physicochemical properties Drug-likeness logP Scaffold comparison

FABP4 Pharmacophore Validation: High-Resolution Crystallographic Evidence from a Close Structural Analog (PDB 7FZF)

The 5-phenyl-4-oxo-thieno[2,3-d]pyrimidine scaffold has been directly validated in a high-resolution (1.09 Å) X-ray crystal structure of human FABP4 (fatty acid-binding protein 4, adipocyte) in complex with 2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid (PDB ID: 7FZF) [1]. This close analog, differing from the target compound only by a 6-methyl substitution on the thiophene ring and a butanoic acid replacing acetic acid at N-3, binds FABP4 with an IC50 of 7.53 μM [1]. The crystal structure, deposited by F. Hoffmann-La Roche Ltd., reveals that the 5-phenyl ring occupies a defined hydrophobic sub-pocket within the FABP4 binding cavity, while the 4-oxo group participates in key hydrogen-bond interactions with the protein backbone [1]. The target compound, lacking the 6-methyl group and bearing the shorter acetic acid chain, is predicted to retain the core binding mode while offering a distinct vector for N-3 derivatization to optimize FABP4 affinity or to pivot toward alternative lipid-binding protein targets [2].

FABP4 X-ray crystallography Structure-based drug design Fatty acid binding protein Pharmacophore

Procurement Exclusivity: Single-Supplier Cataloging with Screening-Grade Purity and Global Marketplace Access

The target compound is catalogued by InterBioScreen (product ID BB_SC-5070), a specialized supplier of screening compounds and building blocks serving pharmaceutical and agrochemical discovery programs [1]. InterBioScreen's compound collection maintains purity standards of 92–98% for screening-grade compounds [2]. The compound is also accessible through MolPort, a global chemical marketplace that aggregates supplier inventories, enabling procurement across multiple geographic regions . In contrast, the unsubstituted parent (CAS 18740-34-6) is widely available from multiple major suppliers including Sigma-Aldrich and Enamine, while the 5-(p-tolyl) analog (CAS 446830-91-7) and 5-(3,4-dimethyl-phenyl) analog (CAS 446830-86-0) are stocked by fewer vendors, primarily Leyan and select specialty suppliers . The target compound's intermediate supplier footprint—more exclusive than the unsubstituted parent but more accessible than the dimethyl-phenyl analog—makes it a strategically positioned procurement choice for laboratories requiring a differentiated 5-aryl thieno[2,3-d]pyrimidine-3-acetic acid scaffold with verified screening provenance [1].

Chemical sourcing Screening library Building block Supplier differentiation

Evidence-Based Application Scenarios for (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid: Where Quantitative Differentiation Drives Value


Scaffold-Oriented Library Synthesis: C-2 Diversification of the Mono-4-One Core for ET Receptor or GPCR Ligand Discovery

The target compound's mono-4-one configuration with an unsubstituted C-2 position provides a direct synthetic handle for nucleophilic substitution, cross-coupling, or condensation chemistry to generate diverse C-2-substituted analog libraries. This is in contrast to the 2,4-dione leads (e.g., compound 32g from Cho et al., 1998) where the C-2 carbonyl precludes such derivatization [1]. The low intrinsic cytotoxicity (B Score ~−7.5 in HepG2; inactive across all NCGC phenotypic panels) ensures that library members are unlikely to produce confounding cytotoxicity in cell-based GPCR or kinase screens, a known pitfall of more lipophilic or electrophilic building blocks . The validated FABP4 pharmacophore (PDB 7FZF) provides a structural template for prioritizing C-2 substituents that exploit the hydrophobic sub-pocket adjacent to the 5-phenyl ring [2].

Chemical Probe Development: Low-Promiscuity Starting Point for Target Deconvolution Studies

The comprehensive multi-target screening data, showing ≤17.7% activity across 10+ pharmacologically relevant targets at concentrations up to 25 μM, qualifies this compound as a low-promiscuity starting point for chemical probe development [1]. For academic or industrial groups conducting target deconvolution or chemoproteomics studies, selecting a scaffold with documented low off-target activity minimizes the risk of polypharmacology confounding phenotypic readouts. The compound's logP (~2.64) and favorable drug-likeness parameters (0 Rule-of-5 violations) further support its suitability for cellular target engagement assays without the solubility or permeability limitations that plague more polar (unsubstituted parent) or more lipophilic (p-tolyl analog) alternatives .

Endothelin Receptor Antagonist Lead Optimization: Mono-4-One as a Reduced-Complexity Pharmacophore Template

For programs targeting the endothelin receptor system (ETA/ETB), where the lead compound 32g achieves IC50 values of 7.6 nM (ETA) and 100 nM (ETB) but carries a molecular weight exceeding 600 Da and requires a complex 10+ step synthesis, the target compound offers a strategically reduced scaffold for lead optimization [1]. By retaining the 5-phenyl group (a key ET receptor pharmacophoric element identified by Cho et al.) and the N-3 acetic acid (critical for carboxylate-mediated receptor interactions), the target compound preserves the core binding determinants while eliminating >300 Da of molecular weight and 3–5 synthetic steps [1]. Systematic re-introduction of substituents at C-2, C-6, and N-1 can be pursued to recover potency while maintaining the molecular weight and synthetic efficiency advantages .

FABP4-Targeted Fragment-Based Drug Discovery: Crystallographically Validated Starting Point

The 1.09 Å resolution crystal structure of the 6-methyl-N-3-butanoic acid analog bound to human FABP4 (PDB 7FZF; IC50 = 7.53 μM) establishes the 5-phenyl-4-oxo-thieno[2,3-d]pyrimidine scaffold as a bona fide FABP4-binding chemotype [1]. The target compound, lacking the 6-methyl group, presents an opportunity for fragment growing at the 6-position to improve FABP4 affinity from the micromolar toward the nanomolar range. The N-3 acetic acid moiety can be elaborated to optimize interactions with the FABP4 fatty acid-binding portal, guided by the high-resolution structural data. The documented low HepG2 cytotoxicity is particularly relevant for FABP4-targeted programs, as FABP4 is expressed in adipocytes and macrophages where compound-induced toxicity would confound phenotypic assays .

Quote Request

Request a Quote for (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.